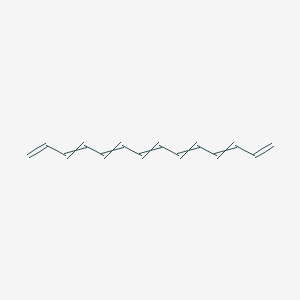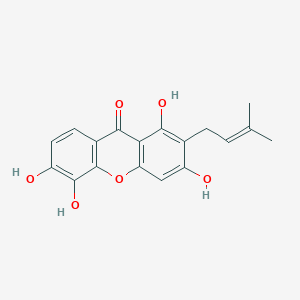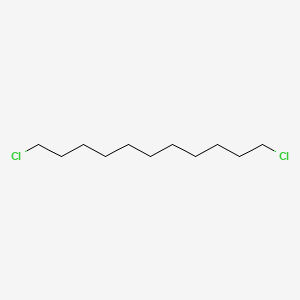
1,4-Thiatellurane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Thiatellurane: is a heterocyclic compound containing both sulfur and tellurium atoms within a five-membered ring structure. This unique combination of elements imparts distinct chemical properties to the compound, making it of interest in various fields of research, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Thiatellurane can be synthesized through several methods. One common approach involves the reaction of tellurium tetrachloride with a suitable sulfur-containing precursor under controlled conditions. The reaction typically requires an inert atmosphere and elevated temperatures to facilitate the formation of the thiatellurane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Thiatellurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and sulfur oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The sulfur and tellurium atoms in the ring can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide and sulfur dioxide.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted thiatellurane derivatives.
Aplicaciones Científicas De Investigación
1,4-Thiatellurane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotellurium compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with cellular components.
Industry: this compound is investigated for its potential use in materials science, particularly in the development of novel semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 1,4-Thiatellurane involves its interaction with molecular targets through its sulfur and tellurium atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
1,4-Thioxane: Contains sulfur in a six-membered ring structure.
1,4-Tellurane: Similar structure but lacks sulfur.
1,4-Dithiins: Contains two sulfur atoms in a six-membered ring.
Uniqueness: 1,4-Thiatellurane is unique due to the presence of both sulfur and tellurium in a five-membered ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
1784-73-2 |
|---|---|
Fórmula molecular |
C4H8STe |
Peso molecular |
215.8 g/mol |
Nombre IUPAC |
1,4-thiatellurane |
InChI |
InChI=1S/C4H8STe/c1-3-6-4-2-5-1/h1-4H2 |
Clave InChI |
ZZIMUFOKZUWXPO-UHFFFAOYSA-N |
SMILES canónico |
C1C[Te]CCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


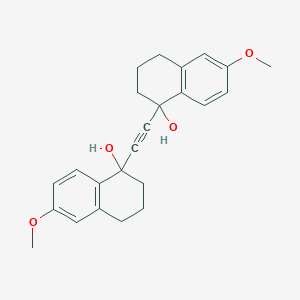
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
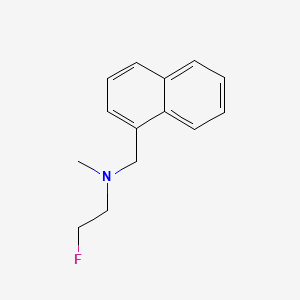
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
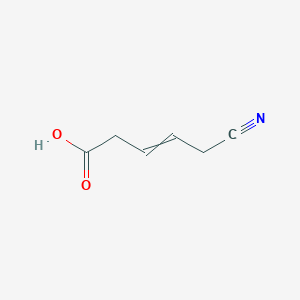
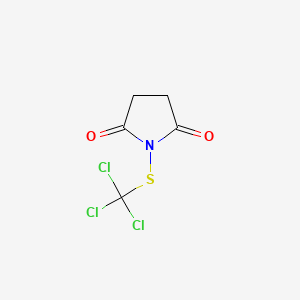
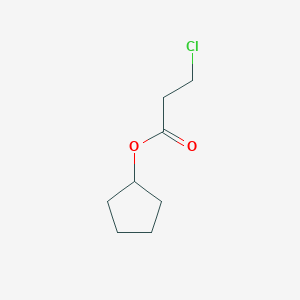
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
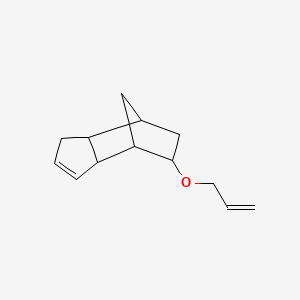
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
